6-Benzyl-1-oxo-1lambda~5~-pyridazine
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Overview
Description
6-Benzyl-1-oxo-1lambda~5~-pyridazine is a heterocyclic compound that contains a pyridazine ring with a benzyl group attached to the nitrogen atom and a keto group at the first position. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1-oxo-1lambda~5~-pyridazine typically involves the reaction of pyridazine derivatives with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where the pyridazine ring is treated with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-1-oxo-1lambda~5~-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like benzyl chloride and sodium hydroxide are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
6-Benzyl-1-oxo-1lambda~5~-pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Benzyl-1-oxo-1lambda~5~-pyridazine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-6-oxo-1,6-dihydro-pyridazine-3-carboxylic acid
- 6-Oxo-1,6-dihydro-pyridazine-3-carboxylic acid
- 2-Benzyl-6-hydroxypyridazin-3(2H)-one
Uniqueness
6-Benzyl-1-oxo-1lambda~5~-pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the keto functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
90230-87-8 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-benzyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c14-13-11(7-4-8-12-13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
ONLYZSJJAQBMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=[N+](N=CC=C2)[O-] |
Origin of Product |
United States |
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